CDK2 Inhibitory Potency of 5,6,7,8-Tetrahydroisoquinoline Derivatives vs. Roscovitine Control
5,6,7,8-Tetrahydroisoquinoline-based compound 7e demonstrated a CDK2 IC50 of 0.149 µM, representing a 2.6-fold improvement over the reference CDK2 inhibitor Roscovitine (IC50 0.380 µM) in the same enzymatic assay [1]. Although the parent 5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid serves as the foundational scaffold for these derivatives, the potency advantage of the 5,6,7,8-tetrahydro core over alternative heterocyclic scaffolds in CDK2 inhibition is class-level inference from the structure-activity relationship (SAR) study.
| Evidence Dimension | CDK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 5,6,7,8-Tetrahydroisoquinoline derivative 7e: IC50 = 0.149 µM |
| Comparator Or Baseline | Roscovitine (positive control): IC50 = 0.380 µM |
| Quantified Difference | 2.6-fold improvement (0.149 vs 0.380 µM) |
| Conditions | In vitro CDK2 enzymatic assay; compound 7e synthesized from 5,6,7,8-tetrahydroisoquinoline precursor |
Why This Matters
The 5,6,7,8-tetrahydroisoquinoline core provides a productive starting point for designing CDK2 inhibitors with improved potency over a clinically used control, guiding procurement decisions for kinase inhibitor programs.
- [1] Sayed, E. M.; Bakhite, E. A.; Hassanien, R.; Farhan, N.; Aly, H. F.; Morsy, S. G.; Hassan, N. A. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry 2024, 18, 34. View Source
